![molecular formula C15H16N2O3 B2650741 (1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1797559-27-3](/img/structure/B2650741.png)
(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
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Description
The compound “(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide” is a complex organic molecule. The “1R,5S” notation indicates the configuration of the chiral centers in the molecule . The “benzo[d][1,3]dioxol-5-yl” part suggests the presence of a benzodioxole ring, which is a type of aromatic ether. The “8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide” part indicates an azabicyclooctene ring with a carboxamide group.
Molecular Structure Analysis
The molecular structure analysis would require a detailed understanding of the compound’s stereochemistry and functional groups. The “1R,5S” notation suggests that the molecule has two chiral centers .Scientific Research Applications
Pharmacological Applications
Serotonin-3 (5-HT3) Receptor Antagonists : A study focused on the synthesis and pharmacology of derivatives related to the compound , revealing their potent antagonistic activity on the serotonin-3 (5-HT3) receptor, which has implications for treating conditions such as emesis induced by chemotherapy. These findings underscore the potential of such compounds in developing new antiemetic therapies (Kawakita et al., 1992).
Synthesis and Pharmacokinetic Profile Study : Another research effort described the synthesis of a compound with potent 5-HT3 receptor antagonistic activity and its pharmacokinetic profile, highlighting its potential for studying the effects of drugs on the body and the development of new therapeutic agents with enhanced efficacy and safety profiles (Hoshino et al., 1997).
Chemical Synthesis and Reactivity
Nitrosocarbonyl Chemistry : Research into the synthesis of pyrimidine isoxazoline-carbocyclic nucleosides through nitrosocarbonyl chemistry illustrates the compound's utility in organic synthesis, particularly in generating nucleoside analogs that could have therapeutic applications (Quadrelli et al., 2008).
Conformationally Constrained Dipeptide Isosteres : A study described the synthesis of bicycles derived from tartaric acid and α-amino acids, presenting a novel class of conformationally constrained dipeptide isosteres. This research demonstrates the compound's relevance in the development of new peptide-based therapeutic agents with improved pharmacological profiles (Guarna et al., 1999).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(17-11-2-1-3-12(17)6-5-11)16-10-4-7-13-14(8-10)20-9-19-13/h1-2,4,7-8,11-12H,3,5-6,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIARPFSANBPTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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